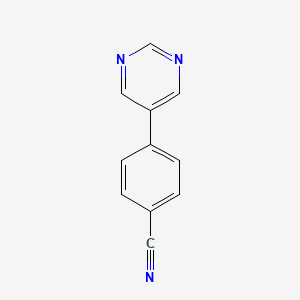

4-(5-Pyrimidinyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(5-Pyrimidinyl)benzonitrile, also known as PBN, is a nitrogen-containing heterocyclic compound. It has a molecular formula of C11H7N3 and a molecular weight of 181.19 g/mol .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.19 g/mol . Its boiling point is predicted to be 375.9±35.0 °C .Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Synthesis of HIV-1 Reverse Transcriptase Inhibitors

- The compound 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, showcases the role of pyrimidinyl benzonitrile derivatives in the development of antiviral drugs. The synthesis involves a multi-step process starting from 2-thiouracil, highlighting its significance in medicinal chemistry (Ju Xiu-lia, 2015).

Development of Selective Androgen Receptor Modulators

- Pyrimidinyl benzonitrile derivatives have been evaluated for their potential as selective androgen receptor modulators (SARMs), indicating their utility in therapeutic applications targeting muscle and bone diseases. A specific derivative, 4-(5-oxopyrrolidine-1-yl)benzonitrile, showed promising profiles in preclinical models, underscoring its potential as a clinical candidate (Katsuji Aikawa et al., 2017).

Material Science and Organic Synthesis

Charge Transfer and Solvent Effects

- Studies on the solvent dependence of the spectra and kinetics of excited-state charge transfer in various (alkylamino)benzonitriles, including derivatives of 4-(5-Pyrimidinyl)benzonitrile, have provided insights into the electronic properties of these compounds. These findings are crucial for designing materials with specific optical and electronic functions (K. Dahl et al., 2005).

Electrolyte-Concentration and Ion-Size Dependence

- The effects of electrolytes on excited-state intramolecular charge-transfer reactions in (alkylamino)benzonitriles have been investigated. This research is pertinent to the development of novel materials and sensors that respond to changes in their environment (Tuhin Pradhan et al., 2007).

Antimicrobial and Antifungal Activity

- Synthesis and Fungicidal Activity

- Novel benzothiophene-fused pyrido[1,2-a]pyrimidine derivatives, prepared via a multi-step synthesis involving this compound intermediates, have shown significant fungicidal activities against various pathogens. This application underscores the potential of pyrimidinyl benzonitrile derivatives in agricultural chemistry to develop new fungicides (Jiao Xu et al., 2018).

Mechanism of Action

Target of Action

Pyrimidine derivatives have been reported to interact with a wide range of targets, including various enzymes and receptors .

Mode of Action

Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Pyrimidine derivatives have been reported to influence a variety of biochemical pathways, including those involved in cell signaling, dna synthesis, and enzyme regulation .

Pharmacokinetics

Pyrimidine derivatives are generally known for their favorable pharmacokinetic properties, including good absorption and distribution profiles .

Result of Action

Pyrimidine derivatives are known to exert a variety of effects at the molecular and cellular levels, often related to their interactions with their targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrimidine derivatives .

properties

IUPAC Name |

4-pyrimidin-5-ylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-5-9-1-3-10(4-2-9)11-6-13-8-14-7-11/h1-4,6-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUMRZVBUNTZHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)

![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)

![1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1307557.png)